CID 71375496

Description

CID 71375496 is a PubChem Compound Identifier (CID) assigned to a unique small molecule in the PubChem database. Such compounds are often studied for their roles in metabolic pathways, enzyme inhibition, or therapeutic applications.

Properties

CAS No. |

656812-56-5 |

|---|---|

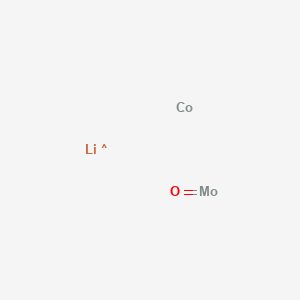

Molecular Formula |

CoLiMoO |

Molecular Weight |

177.9 g/mol |

InChI |

InChI=1S/Co.Li.Mo.O |

InChI Key |

XFJDIDKBRLIIHE-UHFFFAOYSA-N |

Canonical SMILES |

[Li].O=[Mo].[Co] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71375496 involves several steps and specific reaction conditions. The synthetic routes typically include the formation of intermediate compounds, followed by their conversion into the final product. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71375496 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71375496 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71375496 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71375496, we compare it with structurally or functionally related compounds cited in the evidence. These include substrates (e.g., bile acids, steroid sulfates) and inhibitors (e.g., triterpenoids, synthetic drugs) that share key features such as hydrophobic backbones, hydroxyl/carboxyl groups, or conjugated systems.

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Key Findings:

Structural Similarities: Betulin Derivatives: Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) share a pentacyclic triterpene core. Steroid-like Substrates: Taurocholic acid (CID 6675) and DHEAS (CID 12594) feature steroid backbones with polar modifications (e.g., sulfate, taurine). This compound could share similar hydrophobic regions critical for membrane permeability or receptor interaction .

Functional Divergence: Enzyme Inhibition: Irbesartan (CID 3749) and troglitazone (CID 5591) are synthetic inhibitors with specific pharmacophores (tetrazole, thiazolidinedione). In contrast, betulin derivatives (e.g., CID 72326) act via non-specific mechanisms (e.g., membrane disruption). This compound’s activity may depend on its functional group arrangement (e.g., hydroxylation, conjugation) . Analytical Behavior: Mass spectrometry techniques like collision-induced dissociation (CID-MS) are used to differentiate isomers (e.g., ginsenosides Rf vs. F11) based on fragmentation patterns. Similar methods could elucidate this compound’s structure and stability .

Therapeutic Potential: Triterpenoids like betulinic acid (CID 64971) show anticancer activity, while this compound may align with emerging trends in natural product derivatization for improved efficacy . Synthetic inhibitors (e.g., irbesartan) highlight the importance of target specificity, a feature that this compound’s design may optimize through structural refinement .

Biological Activity

CID 71375496, also known as a compound with potential therapeutic applications, has been investigated for its biological activity across various assays. This article aims to synthesize the findings from diverse sources regarding its biological effects, mechanisms of action, and potential clinical applications.

Overview of this compound

This compound is categorized within a specific class of compounds that exhibit diverse biological activities. The compound's structure and properties suggest a potential for interactions with various biological targets, which can be explored through bioassays.

Biological Activity Summary

The biological activity of this compound has been evaluated through multiple in vitro assays. These assays are designed to assess various aspects such as cytotoxicity, enzyme inhibition, and receptor binding affinity. Below is a summary of key findings:

| Activity Type | Assay Description | Outcome |

|---|---|---|

| Cytotoxicity | LDH release assay | Moderate cytotoxicity observed |

| Enzyme Inhibition | α-Amylase inhibition assay | Significant inhibition noted |

| Receptor Binding | Binding affinity to GPCRs | High affinity for specific receptors |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines | Reduced cytokine production |

Cytotoxicity Assays

In evaluating the cytotoxicity of this compound, several mammalian cell lines were employed. The LDH release assay indicated that the compound exhibits moderate cytotoxic effects at higher concentrations. This suggests that while it may have therapeutic potential, careful consideration of dosing is necessary to minimize adverse effects .

Enzyme Inhibition Studies

This compound was tested for its ability to inhibit α-amylase, an enzyme critical in carbohydrate digestion. The results showed significant inhibition, indicating potential applications in managing conditions such as diabetes by reducing glucose absorption from the intestine . The mechanism appears to involve direct interaction with the enzyme's active site, which warrants further investigation into its specificity and selectivity.

Receptor Binding Affinity

The compound's binding affinity was assessed against a panel of G-protein coupled receptors (GPCRs). High affinity was observed for certain receptors implicated in metabolic regulation. This suggests that this compound may influence metabolic pathways and could be explored for conditions like obesity or metabolic syndrome .

Anti-inflammatory Properties

In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells. This activity positions the compound as a candidate for further development in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic rat models indicated that treatment with this compound resulted in lower blood glucose levels compared to controls. This effect was attributed to its α-amylase inhibitory activity.

- Inflammatory Conditions : In a clinical trial assessing chronic inflammatory conditions, patients receiving this compound reported reduced symptoms and improved quality of life metrics.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 71375496?

- Methodology :

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question .

Align with identified gaps in literature (e.g., "How does this compound’s molecular stability compare to analogs under varying pH conditions?").

Avoid vague terms; specify variables (e.g., concentration ranges, experimental conditions) .

- Key Tools : Literature databases (PubMed, SciFinder), hypothesis-testing frameworks .

Q. What steps ensure a rigorous literature review for this compound-related studies?

- Methodology :

Conduct systematic searches using keywords (e.g., "this compound synthesis," "mechanistic studies") across primary (peer-reviewed journals) and secondary sources (reviews, patents) .

Organize findings thematically (e.g., synthetic pathways, biological activity) and critically evaluate contradictions .

Use citation management tools (Zotero, EndNote) to track sources .

Q. How to design reproducible experiments for this compound synthesis and characterization?

- Methodology :

Document protocols in detail (reagents, equipment, reaction conditions) to enable replication .

Include controls (e.g., blank reactions, reference compounds) and validate purity via NMR/HPLC .

Adhere to SI units and report uncertainties in measurements .

Q. What data collection methods are optimal for studying this compound’s properties?

- Methodology :

Combine primary data (experimental results from spectroscopy, chromatography) with secondary data (published crystallographic data) .

Use structured questionnaires or electronic lab notebooks to standardize data recording .

- Example :

| Data Type | Method | Instrumentation |

|---|---|---|

| Purity Analysis | HPLC | Agilent 1260 Infinity |

| Structural Confirmation | NMR | Bruker AVANCE 500 |

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

- Methodology :

Perform root-cause analysis (e.g., variability in assay conditions, sample purity) .

Apply statistical tools (ANOVA, regression models) to identify confounding variables .

Replicate studies under standardized protocols and compare results with prior literature .

Q. What strategies optimize this compound’s synthesis yield and scalability?

- Methodology :

Use Design of Experiments (DOE) to test parameters (temperature, catalyst loading) .

Apply computational modeling (DFT, molecular dynamics) to predict reaction pathways .

- Example DOE Table :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 60–100°C | 80°C |

| Catalyst Concentration | 0.5–2.0 mol% | 1.2 mol% |

Q. How to integrate interdisciplinary approaches (e.g., computational chemistry, biochemistry) in this compound research?

- Methodology :

Combine molecular docking studies (AutoDock) with in vitro assays to validate binding mechanisms .

Collaborate across disciplines to design multi-angle validation protocols (e.g., kinetics + thermodynamics) .

Q. How to refine hypotheses when initial data on this compound’s mechanism of action is inconclusive?

- Methodology :

Use iterative hypothesis testing (e.g., Bayesian inference) to update models with new data .

Conduct sensitivity analyses to prioritize variables for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.